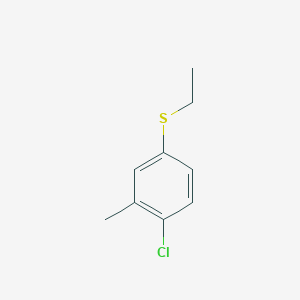

4-Chloro-3-methylphenyl ethyl sulfide

Description

Significance of Organosulfur Chemistry within Modern Synthetic Disciplines

Organosulfur chemistry, the study of organic compounds containing sulfur, is a cornerstone of modern chemical and medicinal science. chemicalbook.com These compounds are integral to a wide array of applications, from pharmaceuticals and natural products to materials science. sigmaaldrich.com The versatility of sulfur is evident in its various oxidation states, which allows for a rich and diverse range of chemical transformations. sigmaaldrich.com

Sulfur-containing functional groups, such as thiols, sulfides, sulfoxides, and sulfones, exhibit unique reactivity. nist.gov For instance, sulfides, also known as thioethers, are characterized by a C-S-C bond and are notable for their nucleophilicity, which is significantly greater than that of their oxygen-containing counterparts, ethers. researchgate.net This enhanced nucleophilicity allows sulfides to readily react with alkyl halides to form sulfonium (B1226848) salts, which are valuable intermediates in organic synthesis. researchgate.net The presence of organosulfur compounds is widespread in nature, found in amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. google.com

Contextual Importance of Chlorinated Aromatic Systems in Advanced Organic Synthesis

Chlorinated aromatic hydrocarbons are highly valuable starting materials in the synthesis of a wide range of fine chemicals, including dyes, pesticides, and pharmaceuticals. researchgate.netmerckmillipore.com The introduction of a chlorine atom to an aromatic ring is a critical synthetic transformation because the halogen can be easily substituted or can influence the reactivity of the aromatic system. merckmillipore.comguidechem.com

The process of aromatic chlorination is a fundamental reaction in organic chemistry, often achieved through electrophilic substitution. merckmillipore.comguidechem.com The presence of chlorine on a benzene (B151609) ring can direct subsequent reactions to specific positions and can be a key functional handle for more complex molecular architectures through cross-coupling reactions. Chlorinated aromatic compounds are recognized as versatile building blocks due to their ability to be transformed into other functional groups under relatively mild conditions. researchgate.net

Structural Elucidation and Academic Relevance of 4-Chloro-3-methylphenyl Ethyl Sulfide (B99878)

Structural Features

4-Chloro-3-methylphenyl ethyl sulfide is an aryl alkyl sulfide. Its structure consists of a benzene ring substituted with a chlorine atom at position 4, a methyl group at position 3, and an ethyl sulfide group (-S-CH₂CH₃) at position 1. The combination of a halogen (chloro), an alkyl group (methyl), and a thioether (ethyl sulfide) on the aromatic ring defines its chemical character.

Academic Relevance and Research Findings

Detailed research findings specifically for 4-Chloro-3-methylphenyl ethyl sulfide are limited in the available scientific literature. However, its academic relevance can be inferred from the study of its constituent parts and related molecules. The synthesis of aryl sulfides is an area of significant interest, with methods being developed that utilize transition-metal catalysis to form C-S bonds. nih.gov For instance, nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles have been developed for the synthesis of various aryl sulfides without the use of odorous thiols.

The physical and chemical properties of 4-Chloro-3-methylphenyl ethyl sulfide can be predicted based on analogous, well-documented compounds such as 4-chloro-3-methylphenol. sigmaaldrich.com The sulfide moiety is expected to be a site of nucleophilic attack and can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, each with distinct chemical properties. The chlorinated and methylated aromatic ring influences the electron density and reactivity of the molecule, affecting its behavior in electrophilic aromatic substitution and other reactions.

Below is a table of predicted and known properties for 4-Chloro-3-methylphenyl ethyl sulfide and its closely related precursor, 4-chloro-3-methylphenol, for comparative purposes.

| Property | 4-Chloro-3-methylphenyl ethyl sulfide (Predicted/Inferred) | 4-Chloro-3-methylphenol (Known) |

| Molecular Formula | C₉H₁₁ClS | C₇H₇ClO |

| Molecular Weight | 186.70 g/mol | 142.58 g/mol |

| Appearance | Likely a liquid or low-melting solid | Pinkish to white crystalline solid |

| Boiling Point | Estimated to be >200 °C | 235-239 °C sigmaaldrich.com |

| Melting Point | Not available | 63-65 °C sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in organic solvents | 3.9 g/L in water sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethylsulfanyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCVZPGIDHVEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations and Thioether Reactivity

Reaction Mechanism Elucidation in C-S Bond Formation

The construction of the C(aryl)-S bond is a cornerstone of organosulfur chemistry, with numerous methods developed to achieve this transformation. Understanding the underlying mechanisms is crucial for reaction optimization and the development of novel synthetic strategies.

Radical pathways, particularly those initiated by light, offer mild and efficient alternatives to traditional metal-catalyzed methods for C-S bond formation. Photoinduced, copper-catalyzed cross-couplings between aryl halides and thiols can proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org These reactions can be effective even at 0°C using simple copper salts like CuI without additional ligands. organic-chemistry.org

A plausible mechanism for such a photo-induced reaction involves the initial excitation of an aryl iodide by ultraviolet light to an excited state. nih.gov Concurrently, a disulfide bond can undergo homolytic cleavage to produce sulfur radicals. nih.gov A strong base can then cleave the carbon-iodine bond to generate an aryl radical, which subsequently couples with the sulfur radical to form the aryl sulfide (B99878) product. nih.gov

Visible-light photoredox catalysis provides another avenue for radical-radical cross-coupling. beilstein-journals.org In one proposed mechanism, a photocatalyst, upon photoexcitation, accepts an electron from an electron-rich arene to form a radical cation. beilstein-journals.org A disulfide undergoes homolytic cleavage to form a sulfide radical, which then adds to the arene's radical cation. beilstein-journals.org Subsequent deprotonation leads to the final aryl sulfide product. beilstein-journals.org These radical-based methods are advantageous as they often proceed at room temperature and can avoid the need for pre-functionalized arenes. beilstein-journals.orgnih.gov

Table 1: Comparison of Conditions for Photoinduced C-S Cross-Coupling

| Method | Catalyst System | Light Source | Temperature | Key Feature |

|---|---|---|---|---|

| Copper-Catalyzed Coupling organic-chemistry.org | CuI (precatalyst) | Not specified | 0°C | Ligand-free, mild conditions |

| Metal-Free Coupling nih.gov | None (direct irradiation) | Ultraviolet Light | Room Temp. | Photosensitizer-free |

| Photoredox Catalysis beilstein-journals.orgnih.gov | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Blue Light LED | Room Temp. | Radical-radical cation coupling |

Inner-sphere electron transfer (IS ET) is a redox process where a covalent linkage forms between the oxidant and the reductant, with a ligand bridging the two metal centers during the electron transfer. wikipedia.org This contrasts with outer-sphere mechanisms where electrons transfer without a shared ligand. youtube.com For an inner-sphere mechanism to operate in C-S bond formation, a bridging ligand, such as a halide or thiolate, must connect the two metal centers. wikipedia.orgyoutube.com

The formation of the bridged intermediate is a critical step. wikipedia.org The reaction is often characterized by one kinetically labile and one inert metal complex to facilitate the formation of this intermediate. youtube.com For instance, in a reaction between a cobalt(III) complex and an iron(II) complex, a bridging ligand can facilitate the transfer of an electron from iron to cobalt. youtube.com In the context of aryl sulfide synthesis, a thiolate anion could potentially act as a bridging ligand between two metal centers, facilitating the C-S coupling process. The efficiency of the bridging ligand is influenced by factors like the presence of unshared electron pairs and the size of the bridging atom. youtube.com

Palladium-catalyzed cross-coupling reactions are a dominant method for synthesizing aryl sulfides and are prime examples of processes involving oxidative addition and reductive elimination. csbsju.edulibretexts.org These reactions are central to many catalytic cycles that form C-C and C-heteroatom bonds. csbsju.eduwikipedia.org

The generally accepted catalytic cycle for a Pd-catalyzed C-S cross-coupling reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. csbsju.edulibretexts.org This step involves the insertion of the palladium center into the Ar-X bond, increasing the metal's oxidation state from Pd(0) to Pd(II) and its coordination number by two. libretexts.orgwikipedia.org

Following oxidative addition, a thiolate anion (RS⁻) displaces the halide on the palladium(II) complex in a step often referred to as transmetalation or nucleophilic substitution. csbsju.edu For the final step, reductive elimination , to occur, the aryl and thiolate ligands must be positioned cis (adjacent) to each other in the metal's coordination sphere. libretexts.orgutas.edu.au This final, bond-forming step expels the aryl sulfide (Ar-SR) product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgutas.edu.au The reductive elimination process is the reverse of oxidative addition, decreasing the metal's oxidation state and coordination number. wikipedia.org

Table 2: Key Steps in a Generic Pd-Catalyzed C-S Coupling Cycle

| Step | Metal Center Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into the aryl halide (Ar-X) bond, forming an Ar-Pd(II)-X intermediate. csbsju.edulibretexts.org |

| Transmetalation/Ligand Exchange | No change in oxidation state | A thiolate (RS⁻) displaces the halide (X⁻) on the palladium center to form an Ar-Pd(II)-SR intermediate. csbsju.edu |

| Reductive Elimination | Pd(II) → Pd(0) | The aryl and sulfide groups couple to form the final product (Ar-SR), regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org |

An alternative strategy for forging C-S bonds involves the decarbonylative coupling of thioesters to form thioethers. acs.org This approach is attractive because it utilizes readily available carboxylic acids (as precursors to thioesters) and ideally produces only carbon monoxide (CO) as a byproduct. chemrxiv.org Both palladium and nickel-based catalysts have been developed for this transformation. acs.orgbohrium.com

The mechanism for decarbonylative thioetherification has been a subject of study since the 1980s. nih.gov Transition-metal catalysts, such as those based on Pd, Ni, or Rh, can facilitate the intramolecular decarbonylation of thioesters. bohrium.comnih.gov The process generally involves the oxidative addition of the metal catalyst into the C(acyl)-S bond of the thioester. This is followed by decarbonylation (extrusion of CO) and subsequent reductive elimination of the resulting aryl and alkyl/aryl fragments to yield the thioether product. nih.gov

Significant progress has been made in developing efficient catalytic systems. For example, Ni(cod)₂/dppf has been used for the synthesis of fluoroalkyl aryl thioethers from fluoroalkyl thioesters. nih.gov Heterogeneous catalysts, such as supported Ni, Pd, or Rh nanoparticles, have also been shown to be effective, offering advantages in terms of catalyst recovery and reuse. chemrxiv.orgbohrium.com

Sulfur ylides are zwitterionic species with a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are versatile reagents in organic synthesis, often used for forming small rings. mdpi.com The synthesis of thioethers can also be achieved through ylide-mediated reactions, for instance, via the insertion of sulfoxonium ylides into the S-H bond of aryl thiols to produce β-keto thioethers. organic-chemistry.org

A common method for generating sulfur ylides involves the reaction of a sulfide with a metal carbenoid. nih.gov For example, the decomposition of a diazo compound in the presence of a rhodium catalyst generates an electrophilic metal carbenoid. nih.gov This intermediate can then be attacked by a nucleophilic sulfide to form the sulfur ylide. nih.gov The ylidic carbon is nucleophilic and can react with various electrophiles. mdpi.com In the context of C-S bond formation, a palladium-catalyzed coupling of aryl halides with sulfoxonium ylides has been reported as a direct method to synthesize α-aryl sulfoxonium ylides, which are precursors to α-aryl ketones. mdpi.com

Reactivity Profiles of the Thioether Moiety

The thioether functional group in 4-Chloro-3-methylphenyl ethyl sulfide exhibits a rich and varied reactivity profile. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. The C-S bonds can also participate in cleavage and rearrangement reactions.

One of the most common reactions of thioethers is oxidation. Depending on the oxidant and reaction conditions, thioethers can be selectively oxidized to either sulfoxides or sulfones. This transformation is significant as sulfoxides and sulfones are important intermediates and functional groups in their own right.

The sulfur atom can also be involved in the formation of sulfonium (B1226848) salts by reacting with alkyl halides. These salts are useful intermediates for various transformations, including the generation of sulfur ylides. Furthermore, the C-S bond can be cleaved under certain reductive or oxidative conditions, or through the action of specific transition metal catalysts, which can be exploited in synthetic strategies requiring the removal or transformation of the thioether group.

Oxidative Transformations of Aryl Alkyl Sulfides (e.g., Formation of Sulfoxides and Sulfones)

The oxidation of aryl alkyl sulfides is a fundamental transformation in organic synthesis, proceeding sequentially from the sulfide to the sulfoxide (B87167) and then to the sulfone. This process is highly dependent on the choice of oxidant and reaction conditions.

The sulfur atom in 4-Chloro-3-methylphenyl ethyl sulfide, being nucleophilic, is susceptible to attack by various oxidizing agents. The first oxidation step leads to the formation of 4-chloro-3-methylphenyl ethyl sulfoxide. Due to the chirality at the sulfur center, this reaction can produce a racemic mixture of enantiomers unless a chiral oxidant or catalyst is employed. Further oxidation of the sulfoxide yields the corresponding 4-chloro-3-methylphenyl ethyl sulfone.

Common oxidants for these transformations include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and metal-based catalysts. The selective oxidation to the sulfoxide level can be challenging as over-oxidation to the sulfone is often thermodynamically favored. researchgate.net Control over stoichiometry and reaction temperature is crucial for achieving high selectivity for the sulfoxide. For instance, the use of one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide. Conversely, an excess of the oxidant and higher temperatures will drive the reaction towards the sulfone. rsc.orgresearchgate.net

While specific experimental data for the oxidation of 4-Chloro-3-methylphenyl ethyl sulfide is not available, studies on similar aryl alkyl sulfides provide insight into the expected outcomes. The electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenyl ring of 4-Chloro-3-methylphenyl ethyl sulfide would have a combined electronic effect on the nucleophilicity of the sulfur atom.

Table 1: General Conditions for Oxidative Transformations of Aryl Alkyl Sulfides

| Transformation | Typical Oxidants | General Conditions | Expected Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide, m-CPBA | 1 equivalent of oxidant, low temperature (e.g., 0 °C to room temp.) | 4-Chloro-3-methylphenyl ethyl sulfoxide |

| Sulfide to Sulfone | Hydrogen Peroxide, m-CPBA | >2 equivalents of oxidant, elevated temperature | 4-Chloro-3-methylphenyl ethyl sulfone |

| Sulfoxide to Sulfone | Hydrogen Peroxide, m-CPBA | 1 equivalent of oxidant, elevated temperature | 4-Chloro-3-methylphenyl ethyl sulfone |

This table represents generalized conditions and expected products based on the reactivity of analogous aryl alkyl sulfides. Specific yields and optimal conditions for 4-Chloro-3-methylphenyl ethyl sulfide would require experimental validation.

Characterization of Radical Reactivity (e.g., Hydroxyl Radical Interactions)

The interaction of aryl alkyl sulfides with radicals, particularly highly reactive species like the hydroxyl radical (•OH), is of interest in fields such as atmospheric and environmental chemistry. The sulfur atom in 4-Chloro-3-methylphenyl ethyl sulfide can react with hydroxyl radicals through an addition-elimination mechanism or by direct hydrogen abstraction from the ethyl group.

The reaction often initiates with the addition of the hydroxyl radical to the sulfur atom, forming a transient sulfuranyl radical intermediate. This intermediate can then undergo further reactions. The rate constants for the reactions of hydroxyl radicals with organic compounds are a key parameter in understanding their atmospheric lifetime and degradation pathways. While a specific rate constant for the reaction of the hydroxyl radical with 4-Chloro-3-methylphenyl ethyl sulfide is not documented, data for related sulfur compounds can provide an estimation of its reactivity.

Evaluation of Thioether as a Directing Group in Catalytic Systems

The thioether group can act as a directing group in various catalytic transformations, particularly in carbon-hydrogen (C-H) bond activation/functionalization reactions. The lone pair of electrons on the sulfur atom can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds on the aromatic ring or the alkyl chain.

In the case of 4-Chloro-3-methylphenyl ethyl sulfide, the thioether moiety could potentially direct ortho-lithiation or transition-metal-catalyzed C-H functionalization at the C2 and C6 positions of the phenyl ring. However, the existing substitution pattern (chloro at C4 and methyl at C3) may sterically hinder or electronically disfavor functionalization at one of the ortho positions. The directing ability of the thioether would compete with the directing effects of the existing chloro and methyl substituents.

Nucleophilic Displacement Reactions Involving Thioethers

The thioether group in 4-Chloro-3-methylphenyl ethyl sulfide is generally stable and does not typically act as a leaving group in nucleophilic aromatic substitution reactions on the aryl ring. However, the sulfur atom itself can act as a nucleophile. For instance, it can be alkylated to form a sulfonium salt.

These resultant sulfonium salts are potent alkylating agents, and the dialkyl sulfide can act as a good leaving group in subsequent nucleophilic substitution reactions. The kinetics and mechanisms of such reactions have been studied for a variety of sulfonium salts.

Furthermore, nucleophilic attack on the α-carbon of the ethyl group is possible, though less common for simple thioethers unless the sulfur is activated, for example, by conversion to a sulfonium salt or sulfoxide.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting molecular geometries, reaction energetics, and spectroscopic properties.

Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways, intermediates, and transition states. For a molecule like 4-Chloro-3-methylphenyl ethyl sulfide (B99878), these methods could be used to study reactions such as oxidation at the sulfur atom to form sulfoxides and sulfones, or nucleophilic aromatic substitution. By calculating the activation energies for different proposed mechanisms, researchers can predict which reaction pathways are more favorable. For instance, in related aryl sulfides, DFT calculations have been employed to investigate the mechanisms of catalytic carbon-sulfur coupling reactions. mdpi.com

The three-dimensional structure of a molecule is crucial to its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and their relative energies. For 4-Chloro-3-methylphenyl ethyl sulfide, the orientation of the ethyl group relative to the phenyl ring is a key conformational feature. Geometrical optimization using DFT or HF methods would yield the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. For example, studies on similar molecules like 4-chloro-3-ethylphenol (B1220485) have shown that the orientation of the alkyl group relative to the aromatic ring can be nearly perpendicular. nih.govresearchgate.net

Below is an illustrative table of the kind of data that would be generated from a geometrical optimization of 4-Chloro-3-methylphenyl ethyl sulfide using a method like DFT with the B3LYP functional and a 6-311G(d,p) basis set.

Table 1: Predicted Geometrical Parameters for 4-Chloro-3-methylphenyl ethyl sulfide

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| C-Cl Bond Length (Å) | 1.75 |

| C-S-C Bond Angle (°) | 103.5 |

Note: The values in this table are hypothetical and serve as an example of the output of a computational chemistry study.

The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For 4-Chloro-3-methylphenyl ethyl sulfide, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Table 2: Predicted Electronic Properties for 4-Chloro-3-methylphenyl ethyl sulfide

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Note: The values in this table are hypothetical and serve as an example of the output of a computational chemistry study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Aryl Sulfides (focus on theoretical insights into molecular characteristics influencing chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com In the context of aryl sulfides, QSAR studies can provide theoretical insights into which molecular properties are most important for a given interaction.

Table 3: Common Descriptors in QSAR Studies of Aryl Sulfides

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar volume, Surface area |

| Hydrophobic | LogP |

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

The mass-to-charge ratio of the molecular ion and the fragmentation pattern for 4-Chloro-3-methylphenyl ethyl sulfide (B99878) have not been experimentally determined and reported.

Further empirical research is required to determine the spectroscopic properties of 4-Chloro-3-methylphenyl ethyl sulfide. Once such experimental data becomes available, a comprehensive analysis as outlined can be conducted.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data, including exact mass measurements or fragmentation patterns for 4-Chloro-3-methylphenyl ethyl sulfide, is available in the public domain.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures or crystallographic data for 4-Chloro-3-methylphenyl ethyl sulfide.

Advanced Chromatographic Techniques for Analysis and Purification

Detailed protocols, including retention times, column specifications, and detector parameters for the analysis and purification of 4-Chloro-3-methylphenyl ethyl sulfide using LC-MS, GC-MS, or HPLC, have not been documented in the accessible scientific literature.

Due to the absence of specific research findings for 4-Chloro-3-methylphenyl ethyl sulfide, the generation of an informative and scientifically accurate article as per the requested structure is not feasible at this time. Further empirical research is required to establish the analytical and spectroscopic characteristics of this compound.

Applications in Complex Chemical Synthesis

Role as a Key Synthetic Intermediate for Diversified Chemical Structures

The true utility of 4-Chloro-3-methylphenyl ethyl sulfide (B99878) in synthetic chemistry lies in its capacity to serve as a foundational building block. The substituted phenyl ring is a common motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.govresearchgate.net The presence of chlorine, a halogen, provides a reactive handle for cross-coupling reactions, one of the most powerful tools for C-C and C-heteroatom bond formation.

Key synthetic transformations that leverage this intermediate include:

Palladium-catalyzed cross-coupling reactions: The chloro-substituent on the aromatic ring can readily participate in reactions like Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the attachment of a wide variety of other organic fragments.

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the chloro group can activate the ring for substitution by strong nucleophiles under specific conditions.

Modification of the sulfide group: The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule and can be used to direct further reactions or modify biological activity. researchgate.net

The strategic combination of these reactions allows chemists to develop a multitude of derivatives from this single intermediate, making it a key component in combinatorial chemistry and the synthesis of compound libraries for drug discovery and agrochemical research. For instance, aryl sulfides are prevalent in molecules developed for activities against cancer, HIV, and inflammation. nih.gov

Table 1: Potential Diversified Structures from 4-Chloro-3-methylphenyl ethyl sulfide

| Target Compound Class | Key Synthetic Transformation | Potential Application Area | Relevant Catalyst Systems |

|---|---|---|---|

| Biaryl Compounds | Suzuki Coupling | Pharmaceuticals, Liquid Crystals | Palladium(0) complexes with phosphine (B1218219) ligands |

| Aryl Amines | Buchwald-Hartwig Amination | Agrochemicals, Organic Electronics | Palladium or Copper catalysts |

| Aryl Ethers | Buchwald-Hartwig Etherification | Fine Chemicals, Fragrances | Palladium or Copper catalysts |

| Aryl Sulfones | Oxidation of Sulfide | Pharmaceutical Intermediates researchgate.net | Oxidizing agents (e.g., H₂O₂, m-CPBA) |

Precursor for the Synthesis of Specific Compound Classes (e.g., Thioethers as Ligands or Directing Groups in Catalysis)

While historically sulfur compounds were sometimes seen as potential catalyst poisons, thioethers have emerged as highly effective ligands in transition-metal catalysis. researchgate.netnih.gov The sulfur atom in a thioether possesses lone pairs of electrons that can coordinate to a metal center, stabilizing it and modulating its reactivity. The specific electronic and steric properties of 4-Chloro-3-methylphenyl ethyl sulfide make it an attractive precursor for a specialized class of ligands.

The chloro and methyl groups on the phenyl ring allow for fine-tuning of the ligand's electronic properties. The electron-withdrawing chlorine atom can decrease the electron density on the sulfur, affecting its coordination strength, while the methyl group adds steric bulk, which can be crucial for influencing the stereoselectivity of a catalytic reaction.

Thioether-containing ligands are utilized in a variety of metal-catalyzed processes, including:

Palladium-Catalyzed Cross-Coupling: Thioether ligands can offer unique reactivity and stability compared to more common phosphine or N-heterocyclic carbene (NHC) ligands. researchgate.net

Rhodium and Ruthenium-Catalyzed Reactions: These metals are often used in hydrogenation and metathesis reactions, where the choice of ligand is critical for catalyst performance. bohrium.com

Nickel-Catalyzed Reactions: Nickel catalysis is increasingly important for C-S bond formation and other coupling reactions where thioether ligands can play a key role. nih.gov

By synthesizing derivatives of 4-Chloro-3-methylphenyl ethyl sulfide, chemists can create a library of hemilabile or pincer-type ligands where the thioether moiety works in concert with other coordinating groups to achieve high catalytic activity and selectivity. researchgate.net

Table 2: Application of Thioether-Based Ligands in Catalysis

| Catalytic Reaction | Metal Center | Role of Thioether Ligand | Advantage |

|---|---|---|---|

| Asymmetric Allylic Substitution | Palladium (Pd) | Control stereoselectivity, stabilize catalytic species. researchgate.net | High enantiomeric excess (ee) in products. |

| C-H Olefination | Rhodium (Rh) | Directing group, enhances regioselectivity. | Functionalization of specific C-H bonds. |

| Aryl-Alkyl Cross-Coupling | Nickel (Ni) | Enhance reductive elimination, prevent catalyst deactivation. acs.org | Efficient formation of challenging C-C bonds. |

| β-Alkylation of Alcohols | Ruthenium (Ru) | Part of a thioether-NHC ligand system to control reactivity. researchgate.net | High selectivity and reactivity under mild conditions. |

Strategies for Late-Stage Functionalization and Derivatization using Sulfide Chemistry

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing functional groups into a complex molecule at one of the final steps. mpg.dempg.de This approach avoids the need to carry functional groups through a lengthy synthetic sequence and allows for the rapid generation of analogues for structure-activity relationship studies. The ethyl sulfide group in 4-Chloro-3-methylphenyl ethyl sulfide is an excellent handle for LSF.

One of the most potent LSF strategies involves the oxidation of the sulfide to a sulfoxide or sulfone. These higher oxidation states transform the sulfur moiety into a competent leaving group, enabling reactions that are otherwise difficult to achieve.

Another advanced LSF approach is the conversion of the aryl sulfide into an arylsulfonium salt. This transformation creates a highly useful synthetic linchpin that can be used as an electrophile in a variety of bond-forming reactions. mpg.dempg.de This method is particularly powerful because it allows for the introduction of diverse functionalities onto the aromatic ring without requiring a pre-installed directing group or specific substitution pattern. mpg.de

Key LSF strategies involving the sulfide moiety include:

Oxidation and Elimination: Oxidation to the sulfoxide, followed by thermal elimination (the Mislow-Evans rearrangement is a related process), can be used to introduce a double bond.

Conversion to Sulfonium (B1226848) Salts: Reaction with an alkylating agent can form a sulfonium salt. This group can then be displaced by various nucleophiles or participate in cross-coupling reactions, effectively serving as a more reactive alternative to a halide. mpg.de

Photoredox/Nickel Dual Catalysis: Modern methods using dual catalysis can enable the coupling of thiols (which could be generated from the sulfide) with aryl halides, representing a mild and functional-group-tolerant approach to thioetherification that can be applied in late-stage contexts. acs.org

These strategies highlight the versatility of the sulfide group, transforming it from a simple linking unit into a reactive center for complex molecular editing in the final stages of a synthesis.

Research Challenges and Future Perspectives in Aryl Alkyl Sulfide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of aryl alkyl sulfides, including 4-Chloro-3-methylphenyl ethyl sulfide (B99878), has traditionally relied on methods that are often not environmentally friendly. Future research is increasingly focused on greener alternatives.

Key areas of development include:

Metal-Free Catalysis: Transitioning away from transition-metal catalysts, which can be toxic and costly, is a significant goal. Metal-free arylation of thiols using reagents like diaryliodonium salts presents a promising, milder alternative for C–S bond formation. chemrxiv.org

Alternative Sulfur Sources: To avoid the use of volatile and malodorous thiols, researchers are exploring odorless and stable sulfur sources. mdpi.com Compounds like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) and elemental sulfur (S₈) are being used in copper-catalyzed reactions, offering a more user-friendly and environmentally conscious approach. organic-chemistry.orgorganic-chemistry.org Xanthates are also being investigated as odorless, low-toxicity thiol surrogates. mdpi.com

Green Solvents: The use of eco-friendly solvents such as polyethylene (B3416737) glycol (PEG-400) and even water is being explored to replace traditional volatile organic compounds. organic-chemistry.org Photocatalysis using visible light also offers a sustainable method for initiating C-S bond formation at room temperature. frontiersin.org

The application of these sustainable methods to the synthesis of 4-Chloro-3-methylphenyl ethyl sulfide could significantly reduce the environmental impact of its production.

Addressing Regioselectivity and Chemoselectivity Challenges in Chlorination and Sulfide Formation

The synthesis of a precisely substituted compound like 4-Chloro-3-methylphenyl ethyl sulfide presents significant challenges in controlling the exact placement of functional groups on the aromatic ring.

Regioselectivity in Chlorination: Achieving the desired 4-chloro-3-methyl substitution pattern on the phenyl ring is a primary hurdle. Electrophilic aromatic substitution reactions, such as chlorination, are governed by the directing effects of existing substituents. libretexts.org Starting with toluene (B28343) (methylbenzene), the methyl group is an ortho-, para-director. Chlorination would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene, with the latter often being the major product. Subsequent introduction of the ethyl sulfide group would then need to be directed to the correct position, which can be complex.

Future research aims to develop highly regioselective catalytic systems. For instance, the use of specific catalysts, like certain zeolites or sulfur-containing compounds, has been shown to enhance para-selectivity in the chlorination of phenols and other substituted arenes. researchgate.netmdpi.com Applying such selective methods could provide a more direct and efficient route to the 4-chloro-3-methylphenyl scaffold.

Chemoselectivity in Sulfide Formation: Once the substituted aryl halide is obtained, the formation of the ethyl sulfide bond must proceed without affecting other functional groups (chemoselectivity). Modern cross-coupling reactions, often catalyzed by nickel or copper, show excellent functional group tolerance. organic-chemistry.org For example, nickel-catalyzed C-S cross-coupling offers high chemoselectivity, allowing for the synthesis of complex molecules. organic-chemistry.org Developing catalysts that can operate under mild conditions is crucial to prevent unwanted side reactions, particularly when dealing with multi-functionalized molecules.

Advancements in Mechanistic Understanding for Novel and Complex Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For the formation of aryl alkyl sulfides, several mechanistic pathways are actively being investigated.

Palladium-catalyzed C-S bond formation has been studied in detail, with evidence suggesting that the reductive elimination step, where the C-S bond is formed, can be accelerated by nucleophilic attack of the thiolate on the carbon atom. nih.gov Other proposed mechanisms involve radical pathways, particularly in photochemically-induced reactions where the formation of thiosulfate radicals has been observed through techniques like electron paramagnetic resonance. nih.govresearchgate.net

For a molecule like 4-Chloro-3-methylphenyl ethyl sulfide, elucidating the precise mechanism for its formation, whether through a transition-metal-catalyzed cross-coupling or a metal-free pathway, is a key future goal. This knowledge would allow for the fine-tuning of reaction conditions—such as catalyst, ligand, solvent, and temperature—to maximize yield and purity. Advanced techniques like in-situ spectroscopy and computational modeling are becoming increasingly vital in mapping these complex reaction pathways.

Innovations in Computational Design and Prediction of Novel Aryl Sulfides

Computational chemistry is emerging as a powerful tool in the design and prediction of the properties and reactivity of new molecules.

Predictive Reactivity Models: Quantitative structure-activity relationship (QSAR) models are being developed to predict the reactivity of various chemical compounds. For instance, machine learning algorithms can predict the reaction rate constants of halogen species with organic contaminants. nih.gov Similarly, multivariate linear regression models can predict the relative rate and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions based on computationally derived molecular descriptors like LUMO energy and molecular electrostatic potential. rsc.orgchemrxiv.org Such models could be invaluable in planning the synthesis of 4-Chloro-3-methylphenyl ethyl sulfide by predicting the most likely sites of reaction and the relative ease of different synthetic routes.

In Silico Design of Novel Compounds: Beyond predicting reactivity, computational methods can be used to design novel aryl sulfides with specific desired properties. By starting with the 4-chloro-3-methylphenyl ethyl sulfide scaffold, computational tools can be used to explore how the addition or modification of functional groups would affect its electronic, physical, and potential biological properties. This in silico screening allows for the rapid evaluation of many potential derivatives before committing to laboratory synthesis, saving time and resources. Quantum chemical studies have already been used to investigate the molecular structure, vibrational spectra, and electronic properties of related compounds like 4-chloro-3-ethylphenol (B1220485). researchgate.net

Overcoming Analytical Hurdles in the Characterization of Organosulfur Compounds

The accurate characterization of organosulfur compounds like 4-Chloro-3-methylphenyl ethyl sulfide is often challenging due to their unique chemical properties.

Complex Samples and Isomer Differentiation: Synthetic reactions often produce mixtures of isomers and byproducts. Differentiating 4-Chloro-3-methylphenyl ethyl sulfide from other isomers (e.g., 2-chloro-5-methylphenyl ethyl sulfide) requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), provides the mass accuracy needed to determine elemental compositions. acs.orgcopernicus.org When coupled with separation techniques like ultra-high-performance liquid chromatography (UHPLC), it is possible to separate and identify individual components in a complex mixture. nih.gov

Spectroscopic Challenges: While NMR spectroscopy is a cornerstone of structural elucidation, the analysis of organosulfur compounds can have its own set of difficulties. 13C-NMR is a powerful tool, and specialized techniques like 33S-NMR, though less common due to the low natural abundance and quadrupolar nature of the 33S nucleus, can provide direct information about the sulfur atom's chemical environment. acs.orgnih.gov

Future advancements will likely focus on improving the sensitivity and resolution of these techniques and developing hyphenated methods (e.g., HPLC-MS/MS) to provide comprehensive structural information, ensuring the unambiguous identification and purity assessment of compounds like 4-Chloro-3-methylphenyl ethyl sulfide. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-chloro-3-methylphenyl ethyl sulfide, and how can reaction efficiency be optimized?

- Methodology : A nucleophilic substitution reaction between 4-chloro-3-methylthiophenol and ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., KOH) is a primary route. Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst use (e.g., phase-transfer catalysts) significantly influence yield. Column chromatography or recrystallization from ethanol is recommended for purification .

- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via H NMR (e.g., δ ~2.5 ppm for SCHCH) and mass spectrometry (expected molecular ion at m/z 200–202 for Cl isotope pattern) .

Q. How can researchers distinguish 4-chloro-3-methylphenyl ethyl sulfide from structurally similar sulfides during characterization?

- Methodology : Use vibrational spectroscopy (FT-IR) to identify the C-S stretching band (~650–700 cm) and compare with reference spectra. High-resolution mass spectrometry (HRMS) can differentiate isotopic patterns (e.g., Cl vs. Cl) and exact mass (CHClS: calc. 186.0278) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and analyze crystal packing and dihedral angles (e.g., sulfide group orientation relative to the aromatic ring) .

Advanced Research Questions

Q. What conformational dynamics influence the reactivity of 4-chloro-3-methylphenyl ethyl sulfide in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to model the preferred conformation of the ethyl sulfide group. Experimental validation via variable-temperature NMR can reveal rotational barriers around the C-S bond. Compare with ethyl phenyl sulfide analogs, where gauche conformers dominate due to steric and electronic effects .

- Data Interpretation : Contradictions in reaction rates (e.g., slower kinetics vs. analogs) may arise from steric hindrance from the 3-methyl group or electronic effects of the 4-chloro substituent .

Q. How do competing side reactions (e.g., oxidation or disulfide formation) impact synthetic yields, and how can these be mitigated?

- Methodology : Monitor reaction progress using TLC with iodine staining (sulfide vs. sulfoxide/sulfone). Introduce antioxidants (e.g., BHT) or conduct reactions under inert gas (N) to suppress oxidation. For disulfide by-products, employ reductive workup conditions (e.g., NaBH) .

- Case Study : In a 2025 synthesis, uncontrolled oxidation reduced yields by 30%; switching to anhydrous DMF under N improved yields to 85% .

Q. What spectroscopic techniques are most effective for analyzing intermolecular interactions in solid-state 4-chloro-3-methylphenyl ethyl sulfide?

- Methodology : Use Raman spectroscopy to detect weak C-H···π or π-π stacking interactions (e.g., shifts in aromatic ring vibrations). Pair with X-ray diffraction to correlate spectral data with crystal packing motifs (e.g., offset stacking distances ~3.7–3.8 Å) .

- Contradiction Resolution : Discrepancies between calculated (DFT) and observed (X-ray) bond angles may arise from crystal packing forces, requiring multipole refinement models .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing 4-chloro-3-methylphenyl ethyl sulfide?

- Synthesis : Standardize molar ratios (thiol:alkyl halide = 1:1.2) and reaction time (6–8 hrs). Document solvent batch variability (e.g., ethanol water content).

- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times with authentic standards in GC-MS .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?

- Root Cause Analysis : Variability may stem from polymorphic forms (e.g., amorphous vs. crystalline) or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture .

- Resolution : Publish detailed synthetic and purification protocols, including solvent grades and drying methods, to enhance cross-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.